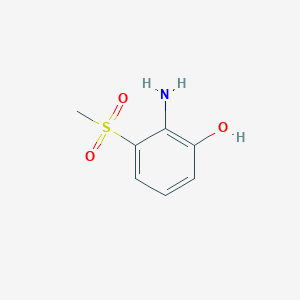
Methyl quinoline-1(2H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl quinoline-1(2H)-carboxylate is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline and its derivatives are known for their diverse pharmacological properties and synthetic value in organic and pharmaceutical chemistry. The functionalization of the quinoline moiety at different positions allows for varying pharmacological activities, making it a valuable scaffold in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl quinoline-1(2H)-carboxylate can be achieved through several methods. One common approach involves the Skraup synthesis, which starts with aniline and glycerol in the presence of sulfuric acid and an oxidizing agent. The reaction proceeds through the formation of acrolein, followed by cyclization and oxidation to yield quinoline . The methylation and carboxylation of quinoline can be achieved using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of quinoline derivatives often involves catalytic systems to enhance reaction efficiency and yield. Metal nanoparticle-catalyzed reactions are particularly effective, providing excellent atom efficiency and reducing reaction time . The use of α,β-unsaturated aldehydes as building blocks in organic synthesis is also common, allowing for the preparation of quinoline derivatives through various catalytic and non-catalytic methods .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl quinoline-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, thiols, and diselenides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Methyl quinoline-1(2H)-carboxylate and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential as antimicrobial, antiviral, and anticancer agents.
Medicine: Investigated for their therapeutic potential in treating various diseases, including malaria and tuberculosis.
Industry: Utilized in the production of dyes, catalysts, and materials.
Wirkmechanismus
The mechanism of action of methyl quinoline-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The specific pathways and molecular targets depend on the functional groups present on the quinoline scaffold.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound with a similar structure but without the methyl and carboxylate groups.
Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.
Tetrahydroquinoline: A reduced form of quinoline with additional hydrogen atoms.
Uniqueness
Methyl quinoline-1(2H)-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methyl and carboxylate groups allows for unique interactions with molecular targets and enhances its potential as a therapeutic agent .
Eigenschaften
CAS-Nummer |
17718-14-8 |
|---|---|
Molekularformel |
C11H11NO2 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
methyl 2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)12-8-4-6-9-5-2-3-7-10(9)12/h2-7H,8H2,1H3 |
InChI-Schlüssel |
PBSJLGYCWCUXLV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)N1CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


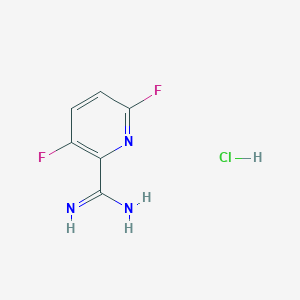
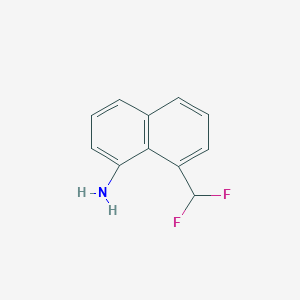



![(S)-3',5',6',7'-Tetrahydrospiro[cyclopropane-1,4'-imidazo[4,5-C]pyridine]-6'-carboxylic acid](/img/structure/B11905933.png)

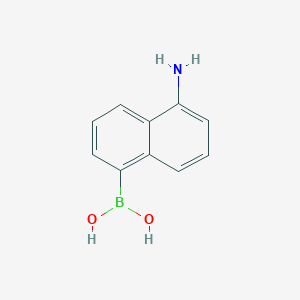
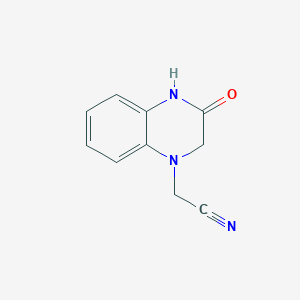
![2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11905951.png)
![6-Acetyl-7-methyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11905957.png)
